molecular formula C12H15N5OS2 B5375886 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 891454-22-1

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5375886
CAS No.: 891454-22-1
M. Wt: 309.4 g/mol
InChI Key: PMIYNYLLDQGURR-UHFFFAOYSA-N
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Description

This compound belongs to a class of N-(1,3-thiazol-2-yl)acetamides featuring a 1,2,4-triazole core substituted with cyclopropyl and ethyl groups. Its structure combines a thioether linkage between the triazole and acetamide moieties, which is critical for bioactivity modulation. Such derivatives are explored for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and enzyme-targeting properties, owing to their structural mimicry of penicillin lateral chains and coordination capabilities . The cyclopropyl group enhances metabolic stability compared to linear alkyl or aromatic substituents, while the ethyl group may influence lipophilicity and receptor binding .

Properties

IUPAC Name

2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS2/c1-2-17-10(8-3-4-8)15-16-12(17)20-7-9(18)14-11-13-5-6-19-11/h5-6,8H,2-4,7H2,1H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIYNYLLDQGURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142134
Record name 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-2-thiazolylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891454-22-1
Record name 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-2-thiazolylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=891454-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-2-thiazolylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Cyclopropyl and Ethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Triazole and Thiazole Rings: The final step involves coupling the triazole and thiazole rings through a sulfanyl linkage, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified triazole or thiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Properties

Mechanism of Action
Compounds containing the triazole scaffold have been widely studied for their antifungal properties. The triazole ring inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, the compound can effectively hinder fungal growth and reproduction.

Research Findings
Studies suggest that 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide may exhibit significant antifungal activity against various strains of fungi. For instance, preliminary assays indicate effectiveness against species such as Candida albicans and Aspergillus niger . Further research is needed to elucidate its spectrum of activity and determine optimal concentrations for therapeutic use.

Insecticidal Potential

Insecticidal Activity
In addition to antifungal properties, triazole-based compounds have shown promise as insecticides. The structural features of This compound suggest it may interact with insect hormonal systems or disrupt metabolic processes essential for survival.

Case Studies
Research has demonstrated that similar triazole derivatives can effectively control pest populations such as aphids and whiteflies. Future studies should focus on the specific efficacy of this compound against target insect species and assess its safety profile in agricultural settings .

Summary Table of Applications

Application TypeDescriptionPotential Targets
AntifungalInhibits fungal growth by disrupting ergosterol synthesisCandida albicans, Aspergillus niger
InsecticidalMay disrupt metabolic processes in insectsAphids, whiteflies
TherapeuticPotential anti-inflammatory and anticancer effectsVarious cancers

Mechanism of Action

The mechanism of action of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Triazole/Thiazole) Molecular Weight Biological Activity Key Differences References
Target Compound 5-Cyclopropyl, 4-ethyl (triazole); N-(1,3-thiazol-2-yl) (acetamide) ~420–450* Under investigation (potential anti-inflammatory/antimicrobial) Cyclopropyl enhances stability; ethyl balances lipophilicity
AB4 (from ) 4-Methyl (triazole); 4-methylthiazole ~350–380 Similarity score 0.500 (reference drug) Methyl groups reduce steric hindrance but lower metabolic resistance
VUAA-1 () 4-Ethyl, 5-pyridinyl (triazole); N-(4-ethylphenyl) ~400 Orco ion channel agonist Pyridinyl substituent enables π-π interactions; lacks thiazole-acetamide
OLC-15 () 4-Ethyl, 5-pyridinyl (triazole); N-(4-butylphenyl) ~430 Orco antagonist Butyl chain increases hydrophobicity; differs in target specificity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Dichlorophenyl (acetamide); unsubstituted triazole ~300 Structural studies only Dichlorophenyl enhances planarity; no triazole-thioether linkage
Anti-exudative acetamide () 5-Furan-2-yl (triazole); N-acetamide ~350 Anti-exudative (AEA = 45–50%) Furan increases oxidation susceptibility; lower molecular weight

*Estimated based on analogs in , and 13.

Key Findings from Comparative Studies

Bioactivity Modulation: The target compound’s cyclopropyl group likely improves metabolic stability compared to AB4’s methyl or anti-exudative analogs’ furan substituents, which are prone to oxidative degradation .

Physicochemical Properties: Predicted pKa (~7.35, based on analogs in ) indicates moderate solubility at physiological pH, comparable to dichlorophenyl derivatives but higher than butyl-substituted OLC-15 .

Synthetic Accessibility :

  • The thioether linkage is synthesized via nucleophilic substitution (e.g., ), similar to AB4 and anti-exudative derivatives, but cyclopropyl introduction may require specialized reagents (e.g., cyclopropane carboxaldehyde) .

Biological Activity

The compound 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a derivative of the 1,2,4-triazole and thiazole scaffolds, which have been widely recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential antifungal and insecticidal properties, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5OS2C_{16}H_{21}N_5OS_2, with a molecular weight of approximately 309.07 g/mol. The presence of the triazole and thiazole rings in its structure suggests significant potential for various biological activities.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit antifungal properties . The specific compound is hypothesized to act as a potential fungicide due to its triazole core.

Triazoles typically function by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to cell membrane disruption and ultimately fungal cell death. Further studies are necessary to evaluate the effectiveness of this compound against specific fungal strains and to elucidate its precise mechanism of action.

Insecticidal Properties

In addition to antifungal activity, triazole-based compounds have been noted for their insecticidal properties . The presence of the triazole ring in this compound suggests it could also be developed as an insecticide.

Efficacy Studies

Preliminary studies are required to assess the efficacy of this compound against target insect species and to determine its safety profile for non-target organisms.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often depends on their structural features. Research has shown that modifications at specific positions on the triazole ring can significantly influence their biological activity.

Structural FeatureInfluence on Activity
Substituents on TriazoleAltered potency against fungi and insects
Alkyl Chain LengthLonger chains may reduce activity
Electron-Drawing GroupsCan enhance antifungal potency

Case Studies and Research Findings

  • Antifungal Studies : A review highlighted that various triazole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus with MIC values ranging from 0.046 μM to 3.11 μM .
  • Insecticidal Activity : Research has suggested that certain triazole compounds exhibit high insecticidal activity against common agricultural pests, although specific data on this compound remains limited .
  • Medicinal Applications : The pharmacological profile of 1,2,4-triazoles includes antibacterial, anticancer, and anti-inflammatory activities, indicating a broad spectrum of potential medicinal applications .

Q & A

Basic: What are the optimal synthetic routes for 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide?

Answer:
Synthesis typically involves multi-step reactions:

Core triazole formation : React cyclopropanecarboxylic acid hydrazide with thiourea derivatives under reflux in ethanol, followed by cyclization with NaOH .

Sulfanyl-acetamide coupling : React the triazole-thiol intermediate with 2-chloroacetonitrile in DMF under basic conditions (e.g., NaOH) to introduce the sulfanyl-acetamide moiety .

Thiazole incorporation : Use nucleophilic substitution to attach the 1,3-thiazol-2-amine group.
Critical parameters : Temperature (60–80°C for cyclization), pH control (8–10 for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What spectroscopic and analytical techniques confirm the compound’s structure and purity?

Answer:

  • 1H/13C NMR : Assign peaks for cyclopropyl (δ 1.2–1.5 ppm), ethyl (δ 1.2–1.4 ppm, triplet), thiazole protons (δ 7.2–7.5 ppm), and acetamide carbonyl (δ 170–172 ppm) .
  • IR : Confirm sulfanyl (C–S stretch, 600–700 cm⁻¹) and amide (N–H bend, 1550–1650 cm⁻¹) groups .
  • LC-MS : Verify molecular ion [M+H]+ and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced: How do substitution patterns (e.g., cyclopropyl vs. phenyl) influence biological activity?

Answer:

  • Cyclopropyl : Enhances metabolic stability and lipophilicity, improving membrane permeability compared to bulkier aryl groups (e.g., phenyl) .
  • Ethyl vs. methyl : Ethyl at the 4-position increases steric hindrance, potentially reducing off-target interactions .
  • Thiazole vs. phenyl : The thiazole ring’s electronegativity may enhance hydrogen bonding with biological targets (e.g., enzyme active sites) .
    Methodology : Compare IC50 values of analogs in enzyme inhibition assays and correlate with LogP calculations .

Advanced: How to design experiments to assess antimicrobial activity?

Answer:

  • In vitro assays :
    • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 0.5–128 µg/mL) .
    • Time-kill studies : Monitor bacterial viability over 24 hours at 2× MIC .
  • Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).
  • Mechanistic studies : Perform β-galactosidase leakage assays to evaluate membrane disruption .

Advanced: How to resolve contradictions in activity data across structural analogs?

Answer:

  • Case study : If analog A (cyclopropyl) shows higher antifungal activity than analog B (phenyl), but lower antibacterial activity:
    • SAR analysis : Map substituent effects using 3D-QSAR models .
    • Computational docking : Simulate binding modes with fungal CYP51 vs. bacterial DNA gyrase .
    • Solubility testing : Measure logD at pH 7.4 to rule out bioavailability differences .

Advanced: What computational methods predict biological activity and target interactions?

Answer:

  • PASS program : Predicts antimicrobial (Pa ~0.8), anticancer (Pa ~0.6), and anti-inflammatory (Pa ~0.5) potential based on structural descriptors .
  • Molecular docking : Use AutoDock Vina to simulate binding to C. albicans CYP51 (binding energy ≤−8.5 kcal/mol suggests strong inhibition) .
  • ADMET profiling : SwissADME predicts moderate BBB permeability (TPSA ~90 Ų) and CYP3A4 inhibition risk .

Basic: How to monitor reaction progress and purity during synthesis?

Answer:

  • TLC : Use silica plates with ethyl acetate/hexane (3:7); visualize under UV (Rf ~0.4 for final product) .
  • HPLC : C18 column, acetonitrile/water (60:40), retention time ~8.2 min .
  • In-situ NMR : Track disappearance of thiol proton (δ 3.8 ppm) during coupling .

Advanced: What stability considerations are critical for storage and experimental use?

Answer:

  • Light sensitivity : Store in amber vials at −20°C; UV-Vis monitoring shows degradation >5% after 72 hours under direct light .
  • pH stability : Stable in pH 6–8 (confirmed by HPLC); degrades in acidic (pH <3) or alkaline (pH >10) conditions .
  • Thermal stability : TGA shows decomposition onset at 180°C, confirming room-temperature stability .

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